molecular formula C9H17NS B062630 6-Methyl-2-heptyl isothiocyanate CAS No. 194086-70-9

6-Methyl-2-heptyl isothiocyanate

Cat. No.: B062630
CAS No.: 194086-70-9
M. Wt: 171.31 g/mol
InChI Key: DIYVEJXQDMOGEL-UHFFFAOYSA-N
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Description

2-Isothiocyanato-6-methylheptane is an organic compound with the molecular formula C9H17NS It is a member of the isothiocyanate family, which are known for their biological activity and applications in various fields

Scientific Research Applications

Mechanism of Action

Target of Action

2-Isothiocyanato-6-methylheptane, also known as Octodrine or DMHA, is a stimulant drug . Isothiocyanates, the family to which this compound belongs, have numerous protein targets through which they exert protection in the context of various diseases such as cancer, neurodegeneration, inflammatory disease, metabolic disease, and infection .

Mode of Action

Isothiocyanates are known for their high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This interaction with protein targets is a key aspect of their mode of action. They induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . At high concentrations, isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .

Biochemical Pathways

Isothiocyanates affect multiple biochemical pathways. They induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and have effects on heat shock proteins . They also inhibit angiogenesis and metastasis . These pathways play crucial roles in cellular function and response to stress, and their modulation by isothiocyanates contributes to the compounds’ protective effects.

Pharmacokinetics

The pharmacokinetic features of isothiocyanates include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They undergo reversible metabolism and capacity-limited hepatic elimination . Membrane transport of isothiocyanates is mediated by BCRP, MRP1, and MRP2 transporters . These properties influence the bioavailability of isothiocyanates and their ultimate effects in the body.

Result of Action

The result of the action of isothiocyanates includes the induction of stress response pathways that restore cellular redox and protein homeostasis, contributing to the resolution of inflammation . At high concentrations, they can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis . These effects at the molecular and cellular level underlie the protective effects of isothiocyanates against various diseases.

Action Environment

The activation of glucosinolates into their active metabolites, isothiocyanates, takes place when plants are exposed to various stressors such as infections or mechanical damage . Consequently, the formation of isothiocyanates serves as a defensive mechanism protecting the plant from injury . This suggests that environmental factors can influence the action, efficacy, and stability of isothiocyanates.

Safety and Hazards

2-Isothiocyanato-6-methylheptane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and may cause skin irritation, serious eye irritation, and drowsiness or dizziness . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The synthesis of isothiocyanates has the potential for industrial production due to its low toxicity, safety, less by-products, and simple operation . Future research could focus on developing more sustainable and cost-effective synthesis methods, as well as exploring the diverse bioactivities of various isothiocyanates .

Biochemical Analysis

Biochemical Properties

2-Isothiocyanato-6-methylheptane, like other isothiocyanates, is known for its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

. They can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Isothiocyanato-6-methylheptane is not well-studied. Isothiocyanates are known to exert their effects at the molecular level through multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Isothiocyanato-6-methylheptane in laboratory settings are not well-documented. Isothiocyanates are generally stable under moderate heating .

Dosage Effects in Animal Models

While specific studies on 2-Isothiocyanato-6-methylheptane in animal models are lacking, isothiocyanates like octodrine have been shown to increase blood pressure and cardiac output in animals .

Metabolic Pathways

The specific metabolic pathways involving 2-Isothiocyanato-6-methylheptane are not well-known. Isothiocyanates are derived from glucosinolate precursors by the action of β-thioglucosidase enzymes (myrosinases) .

Transport and Distribution

The transport and distribution of 2-Isothiocyanato-6-methylheptane within cells and tissues are not well-studied. Isothiocyanates are known to be transported and distributed within cells and tissues via various biological mechanisms .

Subcellular Localization

The subcellular localization of 2-Isothiocyanato-6-methylheptane is not well-documented. The subcellular localization of proteins and other biomolecules can be influenced by various factors, including targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-6-methylheptane typically involves the reaction of primary amines with carbon disulfide (CS2) followed by desulfurization. One common method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product using cyanuric acid as the desulfurylation reagent . This method is advantageous due to its low toxicity, safety, and high yield.

Industrial Production Methods: Industrial production of isothiocyanates, including 2-Isothiocyanato-6-methylheptane, often employs similar synthetic routes but on a larger scale. The use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent has been reported to achieve high yields and low by-products . This method is scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-6-methylheptane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Thioureas, carbamates, and other substituted products.

Comparison with Similar Compounds

Properties

IUPAC Name

2-isothiocyanato-6-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-8(2)5-4-6-9(3)10-7-11/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYVEJXQDMOGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374944
Record name 2-Isothiocyanato-6-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194086-70-9
Record name 2-Isothiocyanato-6-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 194086-70-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-heptyl isothiocyanate
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6-Methyl-2-heptyl isothiocyanate

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